4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine
Overview
Description
4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine is an organic compound with the molecular formula C21H22N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine typically involves the reaction of 2-hydroxynaphthalene with a piperazine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. This reaction is carried out under mild conditions, typically in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce thiol derivatives .
Scientific Research Applications
4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various pathways, such as enzyme activity or receptor binding, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)morpholine: Similar structure but with a morpholine ring.
Uniqueness
4-[(2-Hydroxynaphthyl)methyl]-1-(phenylsulfonyl)piperazine is unique due to the presence of both hydroxyl and sulfonyl groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]naphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-21-11-10-17-6-4-5-9-19(17)20(21)16-22-12-14-23(15-13-22)27(25,26)18-7-2-1-3-8-18/h1-11,24H,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWFWQQKFSRJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332547 | |
Record name | 1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85271049 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379238-31-0 | |
Record name | 1-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]naphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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